molecular formula C21H24N6O2 B2814769 3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole CAS No. 2415622-44-3

3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole

Cat. No.: B2814769
CAS No.: 2415622-44-3
M. Wt: 392.463
InChI Key: OPLLIQKMIAVDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines indazole, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole and pyrimidine intermediates, followed by their coupling with the pyrrolo[3,4-c]pyrrole core. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indazole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, 3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole stands out due to its unique combination of indazole, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-13-6-7-22-21(23-13)27-11-15-9-26(10-16(15)12-27)19(28)14-4-5-17-18(8-14)24-25(2)20(17)29-3/h4-8,15-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLLIQKMIAVDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC5=NN(C(=C5C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.